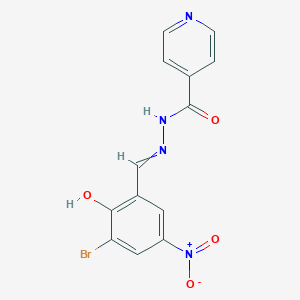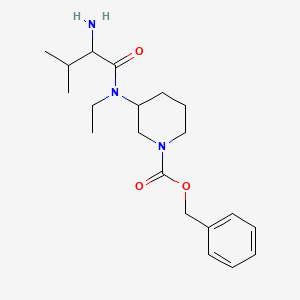
(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amine and amide functional groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . Another method involves the asymmetric synthesis of chiral amines using immobilized ω-transaminases, which can provide high yields and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic methodologies due to their efficiency and sustainability. The use of immobilized enzymes, such as ω-transaminases, allows for the large-scale production of chiral amines with high enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical drugs.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial applications
Wirkmechanismus
The mechanism of action of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The amine and amide groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-amino-1-butanol
- (2S,3R)-3-methylglutamate
- 2-aminothiazole-based compounds
Uniqueness
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. These features make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various therapeutic applications.
Eigenschaften
Molekularformel |
C20H31N3O3 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
benzyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3 |
InChI-Schlüssel |
QOSMMJONJMTRSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
![6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-](/img/structure/B14788813.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
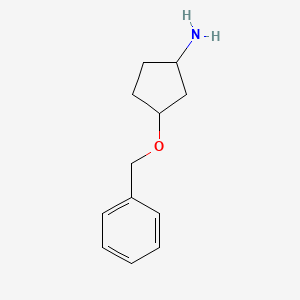
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
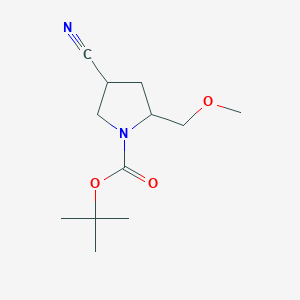
![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)
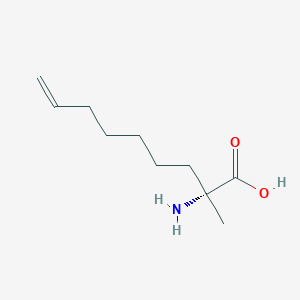
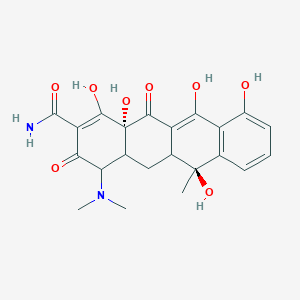
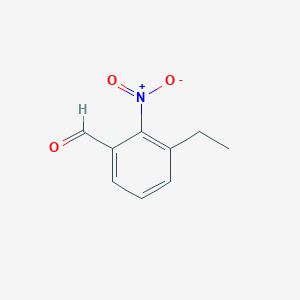
![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
